molecular formula C11H17BO2S2 B1399155 4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane CAS No. 1172999-13-1

4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane

Cat. No. B1399155
M. Wt: 256.2 g/mol
InChI Key: ADUWWMSFVTWLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane” is a chemical compound . Unfortunately, the exact molecular weight and molecular formula are not specified in the available resources .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, density, and molecular weight of this compound are not specified in the available resources .

Scientific Research Applications

Suzuki Polymerization

  • The compound is used in the Suzuki synthesis of polyalkylthiophenes, particularly in the creation of regioregular polymers. This involves palladium-catalyzed reactions with specific phosphane ligands (Liversedge et al., 2006).

Synthesis of Boronic Acid Derivatives

  • It plays a role in the synthesis of boronic acid derivatives, which have shown inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Material Science Applications

  • In material science, the compound is utilized for crystallographic and conformational analyses, as well as in density functional theory (DFT) studies to explore molecular structures and physicochemical properties (Huang et al., 2021).

Synthesis of Stilbene Derivatives

  • The synthesis of stilbene derivatives incorporating this compound has been explored, which are potential intermediates for liquid crystal display (LCD) technology and might have applications in treating neurodegenerative diseases (Das et al., 2015).

Synthesis of Silicon-Based Drugs

  • It has been used to create a building block for the synthesis of biologically active silicon-based compounds, such as disila-bexarotene (Büttner et al., 2007).

Detection of Hydrogen Peroxide in Cells

  • A pyrene derivative of this compound has been developed for the detection of H2O2 in living cells, indicating its potential in biomedical applications (Nie et al., 2020).

Research in Organic Chemistry

  • It's involved in various organic synthesis processes, such as the preparation of homoallylic alcohols and amines, demonstrating its versatility in organic chemistry (Ramachandran & Gagare, 2010).

Polymer Synthesis

  • This compound is pivotal in the synthesis of deeply colored polymers with potential applications in electronic devices (Welterlich et al., 2012).

Safety And Hazards

The safety, risk, and hazard information for this compound are not specified in the available resources .

Future Directions

The future directions for the research and application of this compound are not specified in the available resources .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methylsulfanylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S2/c1-10(2)11(3,4)14-12(13-10)8-6-7-9(15-5)16-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUWWMSFVTWLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane

Citations

For This Compound
2
Citations
N Ferri - 2019 - search.proquest.com
Interference effects in molecular nanojunctions From the earliest theoretical investigation of the possibility of single molecule conductance, to today where single molecule conductance …
Number of citations: 5 search.proquest.com
Z Hloušková, M Klikar, O Pytela, N Almonasy… - RSC …, 2019 - pubs.rsc.org
As an extension of the successful dicyanopyrazine photoredox catalysts, a series of X-shaped push–pull molecules with a systematically altered structure were designed and facilely …
Number of citations: 15 pubs.rsc.org

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